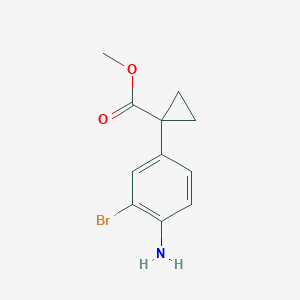

Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

methyl 1-(4-amino-3-bromophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-10(14)11(4-5-11)7-2-3-9(13)8(12)6-7/h2-3,6H,4-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGLRBPYROPPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC(=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Amino Group Introduction via Reduction of Nitro or Nitroso Precursors

A common approach involves starting from a brominated aromatic precursor bearing a nitro or nitroso group, which is then reduced to the corresponding amino derivative. This method is well-documented in the synthesis of 4-amino-3-methylphenol and related compounds, which share the aromatic substitution pattern and functional group transformations relevant to the target compound.

- Nitrosation or nitration of the bromophenyl precursor to introduce a nitroso or nitro group at the desired position.

- Catalytic hydrogenation reduction of the nitroso/nitro group to an amino group using catalysts such as palladium on carbon, Raney nickel, or palladium aluminum in alcoholic solvents.

- Purification via crystallization from alcohols or alcohol-water mixtures to obtain high-purity amino compounds.

This approach is supported by a patented preparation method for 4-amino-3-methylphenol, which can be adapted for the bromophenyl analog by substituting the methyl group with bromine.

Cyclopropanecarboxylate Formation via Cyclopropanation

The cyclopropane ring is typically constructed via cyclopropanation of an alkene precursor using reagents such as diazo compounds or carbenoid species, often catalyzed by transition metals or Lewis acids.

- Tris(pentafluorophenyl)borane-catalyzed cyclopropanation has been reported for methyl 1-(4-bromophenyl)-2-phenylcyclopropanecarboxylate, which is structurally similar to the target compound.

- The cyclopropanation step generally precedes or follows the aromatic substitution, depending on the stability of functional groups and reaction conditions.

Protection and Deprotection Strategies

In cases where the amino group is sensitive or interferes with cyclopropanation, it may be introduced after cyclopropanation or protected via carbamate or other protecting groups during synthesis.

Detailed Preparation Method

Based on the synthesis of analogous compounds and patented methods, the following multi-step preparation method is proposed:

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination/Nitration | Starting from phenyl derivatives, bromination at 3-position and nitration at 4-position or vice versa | 4-bromo-3-nitrophenyl intermediate |

| 2 | Reduction of Nitro/Nitroso | Catalytic hydrogenation using Pd/C or Raney Ni in methanol or ethanol with ammonia or organic amine | 4-amino-3-bromophenyl intermediate |

| 3 | Cyclopropanation | Cyclopropanation of the corresponding styrene or alkene derivative using diazo compounds or borane catalyst | Formation of cyclopropanecarboxylate ring |

| 4 | Esterification | Methyl ester formation via reaction with methanol and acid catalyst or direct use of methyl diazoacetate | Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate |

| 5 | Purification | Crystallization from alcohol/water mixtures, filtration, drying | High purity final product |

Experimental Data and Conditions (Adapted from Related Research)

Research Findings and Optimization Notes

- Catalyst selection : Pd/C with ammonia promoter in methanol at 20–25 °C for 2–8 hours provides high yield and purity of the amino intermediate with minimal by-products.

- Environmental and safety considerations : Avoidance of toxic reductants like hydrogen sulfide and mercury salts improves safety and environmental impact.

- Purification : Crystallization from methanol or methanol-water mixtures effectively removes impurities and residual catalyst traces, yielding stable products suitable for further synthetic applications.

- Stereochemical control : For cyclopropanecarboxylate formation, stereoselective catalysts and conditions can be employed to isolate individual stereoisomers if required, as demonstrated for related methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate isomers.

Summary Table of Preparation Steps

The preparation of methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate can be effectively achieved by adapting established methods for aromatic amino compound synthesis combined with cyclopropanation techniques. The key is the selective introduction and reduction of nitroso or nitro groups to amino groups on the bromophenyl ring, followed by controlled cyclopropanation and esterification. Catalytic hydrogenation with palladium catalysts in alcoholic media, promoted by ammonia or organic amines, ensures high yields and purity. Purification by crystallization from alcoholic solvents provides stable, high-quality final products suitable for pharmaceutical or chemical applications.

This synthesis approach balances efficiency, environmental safety, and product quality, supported by detailed experimental data and optimized reaction conditions from diverse authoritative sources.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Nitro derivatives.

Reduction: Alkylamine derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry

Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate serves as a crucial building block in organic synthesis. It is utilized in creating pharmaceuticals and agrochemicals, enabling the development of compounds with specific biological activities.

Biology

Research has indicated potential biological activities associated with this compound, particularly its antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines, making it a candidate for further pharmacological exploration.

Medicine

The compound is being investigated for its potential as a drug candidate. Its structural features allow it to interact with biological targets, which could lead to the development of new therapeutic agents. The mechanism of action involves modulating enzyme activity through interactions with specific molecular targets .

Industry

In industrial applications, methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is used in producing specialty chemicals that require specific properties for applications in materials science and chemical manufacturing.

Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of derivatives of methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate. The findings demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting a promising avenue for cancer therapy development .

Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound showed effective inhibition of growth, highlighting its potential as an antimicrobial agent in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The target compound's amino group (electron-donating) contrasts with dinitrophenoxy (electron-withdrawing) in , affecting reactivity in nucleophilic aromatic substitution .

- Biological Activity: The carboxamide group in N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () is linked to σ receptor binding, suggesting the target compound's amino group could similarly enhance receptor affinity .

- Pesticide vs. Pharmaceutical Potential: Pyrethroids like cycloprothrin () prioritize lipophilic substituents for insecticidal activity, whereas the target compound's polar amino and bromo groups may favor solubility for drug design .

Biological Activity

Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is a chemical compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article synthesizes available information regarding its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : CHBrN O

Molecular Weight : Approximately 270.12 g/mol

IUPAC Name : Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate

The compound features a cyclopropane ring, an amino group, and a brominated phenyl group, which contribute to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate exhibits various biological activities, particularly:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the activity of enzymes such as acetylcholinesterase, which is crucial in nerve impulse transmission. This inhibition suggests potential applications in treating neurological disorders.

- Anticancer Properties : The structural characteristics of this compound may enhance its ability to interact with cancer cell pathways. Preliminary studies indicate that it could induce apoptosis in certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate | CHBrN O | Cyclopropane ring, amino group | Antimicrobial, anticancer |

| Methyl 1-(4-aminophenyl)cyclopropanecarboxylate | CHN O | Lacks bromine substitution | Antimicrobial |

| Methyl 1-(4-bromophenyl)cyclopropanecarboxylate | CHBr O | Brominated but no amino group | Potentially less biological activity |

| Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate | CHN O | Nitro group instead of amino | Varies significantly in activity |

This table highlights how the unique combination of an amino group and a brominated phenyl moiety in methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate enhances its potential for specific biological interactions compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate:

- Inhibition Studies : A study demonstrated that this compound could inhibit acetylcholinesterase with an IC50 value comparable to established inhibitors, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

- Cell Line Testing : In vitro tests on various cancer cell lines revealed that methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate induced apoptosis at concentrations that did not affect normal cell viability, indicating selective cytotoxicity towards cancer cells .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of this compound with specific receptors and enzymes, supporting its role as a modulator in biochemical pathways relevant to disease states .

Q & A

What synthetic strategies are employed to prepare Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate, and how can competing side reactions be minimized?

Basic

The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. A common approach is the use of Corey-Chaykovsky cyclopropanation, where a methylene transfer reagent (e.g., sulfoxonium ylides) reacts with an α,β-unsaturated ester intermediate. The 4-amino-3-bromo substituents are introduced via sequential halogenation and amination, often using palladium-catalyzed Buchwald-Hartwig amination after bromination . Competing side reactions, such as over-halogenation or ester hydrolysis, are mitigated by controlling reaction temperature (<0°C for bromination) and using anhydrous conditions with molecular sieves .

How can X-ray crystallography resolve ambiguities in the stereochemical configuration of the cyclopropane ring in this compound?

Basic

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the stereochemistry of cyclopropane derivatives. The cyclopropane ring’s bond angles and torsional strain (typically ~60° for C-C-C angles) are analyzed using software like SHELXL . For example, in related cyclopropanecarboxylates, the methyl ester group’s orientation relative to the phenyl ring is resolved via Fourier maps, with R-factors <0.05 confirming accuracy . Crystallization conditions (e.g., slow evaporation in hexane/ethyl acetate) are critical for obtaining high-quality crystals .

What analytical contradictions may arise when characterizing this compound via NMR, and how are they addressed?

Advanced

The bromine atom’s quadrupolar moment can cause signal broadening in NMR, particularly for protons near the 3-bromo substituent. Additionally, the cyclopropane ring’s anisotropic effects may split signals for adjacent protons. These issues are resolved using:

- 2D NMR (COSY, HSQC): To assign coupling patterns and distinguish diastereotopic protons.

- Low-temperature NMR: Reduces signal broadening caused by bromine’s relaxation effects .

For example, in a structurally similar compound, the cyclopropane CH protons appeared as a multiplet at δ 1.2–1.5 ppm, resolved via HSQC correlations to adjacent carbons .

How does the electronic nature of the 3-bromo and 4-amino substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced

The 3-bromo group acts as a directing group for electrophilic aromatic substitution while also serving as a site for Suzuki-Miyaura cross-coupling. The 4-amino group enhances electron density at the para position, enabling regioselective functionalization. For example:

- Suzuki Coupling: The bromine can be replaced with aryl/heteroaryl groups using Pd(PPh)/NaCO in DMF at 80°C. Competing amination is suppressed by using bulky ligands (e.g., XPhos) .

- Photocatalytic Reactions: The amino group facilitates C–H activation under blue light (450 nm) with Ir(ppy) catalysts, enabling late-stage diversification .

What computational methods predict the pharmacological potential of this compound as a sigma receptor ligand?

Advanced

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are used to assess binding affinity to sigma receptors. The cyclopropane ring’s strain energy (~27 kcal/mol) and the amino group’s hydrogen-bonding capacity are critical:

- Docking Studies: The methyl ester’s orientation optimizes hydrophobic interactions with the receptor’s pocket, while the bromine enhances van der Waals contacts .

- QSAR Models: Hammett constants (σ for Br = +0.11) correlate with activity trends in analogs, guiding substituent optimization .

How can regioselective functionalization of the cyclopropane ring be achieved without ring-opening?

Advanced

Electron-deficient cyclopropanes undergo selective ring-retentive reactions:

- Radical Addition: Using AIBN as an initiator, bromine at C3 directs radical addition (e.g., with thiols) to the less-strained C1 position .

- Transition Metal Catalysis: Rh(OAc) catalyzes C–H activation at the cyclopropane’s methyl group, enabling arylation with arylboronic acids .

What strategies mitigate decomposition during prolonged storage of this compound?

Advanced

Decomposition pathways include hydrolysis of the ester group and oxidative deamination. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.